![molecular formula C9H10BrNO2S B2363391 4-[(4-Bromothiophen-3-yl)carbonyl]morpholine CAS No. 2025269-83-2](/img/structure/B2363391.png)
4-[(4-Bromothiophen-3-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(4-Bromothiophen-3-yl)carbonyl]morpholine” is a chemical compound with the molecular formula C9H10BrNO2S . It is used in scientific research and exhibits unique properties that make it suitable for applications in various fields such as pharmaceuticals, materials science, and catalysis.
Molecular Structure Analysis
The molecular structure of “4-[(4-Bromothiophen-3-yl)carbonyl]morpholine” consists of a bromothiophene group attached to a carbonyl group, which is further attached to a morpholine ring . The InChI code for this compound is 1S/C9H10BrNO2S/c10-8-6-14-5-7 (8)9 (12)11-1-3-13-4-2-11/h5-6H,1-4H2 .
Physical And Chemical Properties Analysis
The molecular weight of “4-[(4-Bromothiophen-3-yl)carbonyl]morpholine” is 276.15 . It is recommended to be stored in a refrigerated environment .
Scientific Research Applications
Synthesis of Biologically Active Molecules
Morpholines and their derivatives are integral in the synthesis of compounds with significant biological activity. The compound can be used to synthesize various morpholine derivatives that exhibit pharmacological properties. These derivatives can be potential candidates for drug development, especially in the realm of central nervous system disorders and cardiovascular diseases .
Development of Agrochemicals
The structural motif of morpholine is found in several agrochemicals4-[(4-Bromothiophen-3-yl)carbonyl]morpholine could be utilized in the synthesis of new pesticides and herbicides, contributing to the agricultural industry by providing more efficient and possibly safer plant protection chemicals .
Material Science
In material science, morpholine derivatives are used to create novel materials with specific properties. The subject compound can be a precursor for materials that require a certain degree of thermal stability or are used in the creation of polymers with unique characteristics .
Non-Linear Optical Properties
Morpholine derivatives are known to exhibit non-linear optical properties, which are crucial for the development of optical switches and modulators. The compound can be used to synthesize derivatives that enhance these properties, contributing to advancements in photonics and telecommunications .
Organic Synthesis Methodology
This compound can serve as a building block in organic synthesis, particularly in the formation of complex molecules through transition metal catalysis. It can be used in cross-coupling reactions to create a wide array of organic compounds with potential applications in various fields .
Medicinal Chemistry
In medicinal chemistry, morpholine derivatives are often used as intermediates in the synthesis of drugs4-[(4-Bromothiophen-3-yl)carbonyl]morpholine could be instrumental in the development of new therapeutic agents, especially those targeting neurological diseases due to the morpholine ring’s ability to cross the blood-brain barrier .
Radiolabeled Compounds for Imaging
The compound can be used to synthesize radiolabeled morpholines, which are valuable in preclinical in vitro and in vivo drug metabolism studies. These compounds can act as amine-associated receptor agonists and are useful in various imaging techniques .
Environmental Science
Morpholine derivatives can be used in environmental science to develop sensors and indicators for various pollutants. The compound’s reactivity with certain environmental toxins can lead to the creation of detection systems that are vital for monitoring and maintaining environmental health .
properties
IUPAC Name |
(4-bromothiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-6-14-5-7(8)9(12)11-1-3-13-4-2-11/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEZGOIISBBHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromothiophen-3-yl)carbonyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

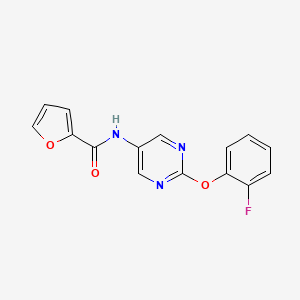
![methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate](/img/structure/B2363309.png)
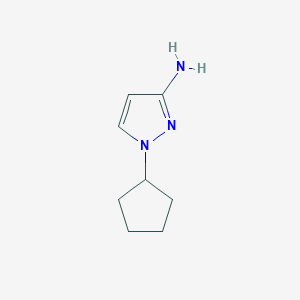

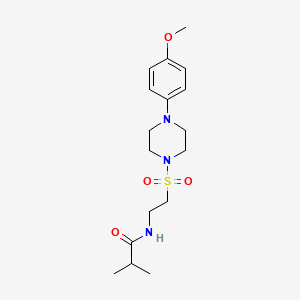


![Tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2363317.png)

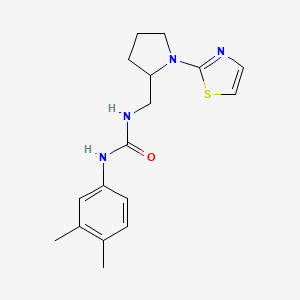
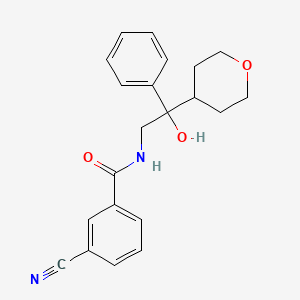
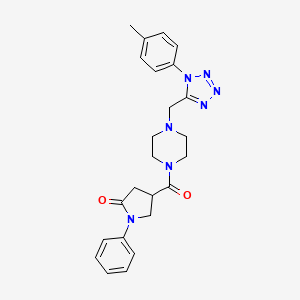
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)
![8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363329.png)